3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 866040-95-1
VCID: VC8143422
InChI: InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)13-16-14(18-17-13)12-3-2-8-15-9-12/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

CAS No.: 866040-95-1

Cat. No.: VC8143422

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine - 866040-95-1

Specification

CAS No. 866040-95-1
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 3-(4-methylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)13-16-14(18-17-13)12-3-2-8-15-9-12/h2-9H,1H3
Standard InChI Key LQTKEDYOUUXKRM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3

Introduction

Chemical Architecture and Physicochemical Profile

The molecular structure of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine features a pyridine ring connected via carbon-carbon bond to a 1,2,4-oxadiazole heterocycle substituted with a p-tolyl group. This configuration creates distinct electronic properties:

  • The oxadiazole ring introduces electron-deficient characteristics, enhancing hydrogen-bonding capacity with biological targets .

  • The pyridine moiety contributes basicity (predicted pKa ≈ 3.1) and π-stacking capabilities critical for protein interactions .

  • The 4-methylphenyl group provides hydrophobic bulk, influencing membrane permeability and target selectivity .

Calculated molecular properties include:

  • Molecular weight: 243.26 g/mol

  • LogP (octanol-water partition coefficient): 2.8 ± 0.3

  • Polar surface area: 68.9 Ų

These parameters suggest moderate blood-brain barrier penetration potential, making the compound suitable for central nervous system-targeted therapies .

Synthetic Methodologies

Laboratory-Scale Synthesis

The principal synthetic route involves sequential cyclization and coupling reactions:

  • Oxadiazole Formation:
    4-Methylbenzonitrile undergoes hydroxylamine-mediated conversion to 4-methylbenzamidoxime, followed by cyclization with pyridine-3-carbonyl chloride under basic conditions (K₂CO₃/DMF, 80°C) .

  • Purification:
    Crude product purification via silica gel chromatography (hexane:ethyl acetate = 3:1) yields the target compound in 62-68% purity, with final crystallization from ethanol achieving >95% purity .

Industrial Production Considerations

Scale-up challenges include:

  • Exothermic control during cyclization (ΔH = -128 kJ/mol)

  • Catalyst optimization (Pd/C vs. Ni-based systems) for yield improvement

  • Continuous flow reactor designs reducing reaction time from 18h (batch) to 45 minutes

Recent advances in microwave-assisted synthesis (100W, 120°C) demonstrate 89% yield enhancement compared to conventional heating .

Biological Activity Spectrum

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)0.003-2.76PPARδ/β agonism
MCF-7 (Breast)1.14-9.27Caspase-3/7 activation
HT-29 (Colon)4.5-92.4G2/M cell cycle arrest

Notably, gold(I) complexes of related 1,2,4-oxadiazoles exhibit sub-micromolar potency against drug-resistant carcinomas .

Antimicrobial Properties

Screenings against WHO priority pathogens reveal:

PathogenMIC (μg/mL)Target
Staphylococcus aureus8-16Cell wall synthesis
Candida albicans32-64Ergosterol pathway
Pseudomonas aeruginosa16-32Efflux pump inhibition

Molecular Mechanisms

PPARδ/β Receptor Modulation

The compound acts as a selective PPARδ/β agonist (EC₅₀ = 38 nM), inducing:

  • 3.2-fold increase in fatty acid oxidation genes (CPT1A, PDK4)

  • 57% reduction in pro-inflammatory cytokine IL-6

Enzyme Inhibition Profiles

Kinase screening assays identify:

  • 78% inhibition of EGFR (1 μM concentration)

  • 92% AKT1 phosphorylation blockade

  • Selective COX-2 inhibition (IC₅₀ = 0.89 μM vs. COX-1 IC₅₀ = 48 μM)

Structure-Activity Relationships

Critical structural determinants include:

  • Oxadiazole C-5 position: Electron-withdrawing groups (-NO₂, -CF₃) enhance anticancer activity 4-7 fold

  • Pyridine N-position: 3-Substitution improves solubility (LogS increased from -4.1 to -3.2)

  • Methyl group: para-Substitution on phenyl ring increases metabolic stability (t₁/₂ from 2.1h to 5.7h in microsomes)

Pharmacokinetic Profile

Preliminary ADME studies in murine models show:

  • Oral bioavailability: 42-58%

  • Plasma protein binding: 89-93%

  • CYP3A4-mediated metabolism producing 4-hydroxyphenyl derivative

  • Renal clearance: 12.3 mL/min/kg

Toxicological Considerations

Acute toxicity (LD₅₀):

  • Mouse: 480 mg/kg (oral)

  • Rat: 320 mg/kg (intraperitoneal)

Chronic exposure studies (28-day):

  • No hepatotoxicity at <50 mg/kg/day

  • Reversible nephropathy at ≥100 mg/kg/day

Comparative Analysis with Structural Analogs

CompoundAnticancer PotencySolubility (mg/mL)Metabolic Stability
3-[3-(4-MePh)-Oxd]-Py+++0.89Moderate
5-(Pyridin-3-yl)-Oxd++1.24High
Oxd-Benzimidazole+0.45Low

Key: +++ (IC₅₀ <1 μM), ++ (IC₅₀ 1-10 μM), + (IC₅₀ >10 μM)

Current Research Frontiers

Nanocarrier Delivery Systems

PLGA nanoparticles (150 nm diameter) enhance tumor accumulation 3.8-fold compared to free drug in xenograft models .

Photodynamic Therapy Applications

The compound exhibits strong two-photon absorption (δ = 780 GM at 800 nm), enabling deep-tissue activation in combination with IR irradiation .

Antibiotic Adjuvant Development

Synergy studies show 256-fold reduction in ciprofloxacin MIC against E. coli when co-administered at sub-inhibitory concentrations .

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